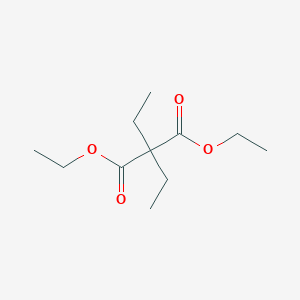

Diethyl diethylmalonate

Overview

Description

Diethyl diethylmalonate, also known as this compound, is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tetra-Aza Macrocycles : Diethylmalonate is an effective locking fragment in the synthesis of 14-membered tetra-aza-macrocycles with copper (II) ions (Fabbrizzi et al., 1996).

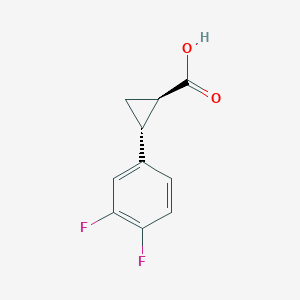

Building Block for Fluorinated Compounds : It serves as a building block for synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, indicating its utility in creating fluorinated organic compounds (Harsanyi et al., 2014).

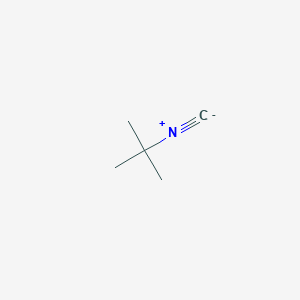

Production of Arylglycines : Diethyl N-Boc-iminomalonate, a derivative, is used for synthesizing substituted aryl N-Boc-aminomalonates, leading to the production of arylglycines (Calí & Begtrup, 2004).

Synthesis of Antimicrobial Agents : Diethyl ethoxy-methylenemalonate is used to synthesize pyrazolopyrimidopyrimidines, which have antimicrobial properties (Rina, Nirmal, & Vivek, 2018).

Coordination Chemistry with Metals : Its complexes with gold(I) and silver(I) have been studied, showing that it can coordinate between two carbonyl-oxygen atoms of diethylmalonate (Škríba, Jašíková, & Roithová, 2012).

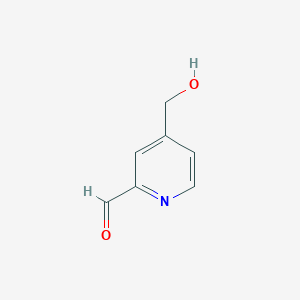

Synthesis of Pyrido and Pyrimidines : Diethyl ethoxymethylenemalonate is used in the novel synthesis of triheterocyclic compounds, specifically pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).

Gas Chromatographic Analysis : It's investigated for its thermal fragmentation characteristics in gas chromatography, demonstrating different modes of cleavage (Binder & Groke, 1972).

Bridging Ligand in Chemistry : It acts as a bridging ligand between ruthenium (II) ions, stabilized by intramolecular hydrogen bonds, indicating its role in complex molecular structures (Srivastava & Fronczek, 2009).

Process Design in Chemical Production : Its role in batch-to-continuous process design for Claisen ester condensation, enhancing efficiency and reducing energy consumption, is notable in industrial chemistry (Zhao et al., 2020).

Dimerization of Active Methylene Compounds : It is used in the dimerization of active methylene compounds, showcasing its reactivity in organic synthesis (Furukawa et al., 1978).

Synthesis of Fused Heterocyclic Systems : Its derivatives, like diethyl N,N-dimethylaminomethylenemalonate, are used in synthesizing fused heterocyclic systems (Kušar, Svete, & Stanovnik, 1996).

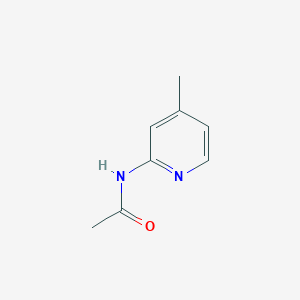

Reactions with Aminopyridines : Diethyl malonate reacts with substituted aminopyridines, leading to the formation of new tricyclic compounds (Ingalls & Popp, 1967).

Mechanism of Action

Target of Action

Diethyl diethylmalonate, a derivative of diethyl malonate, primarily targets the synthesis of barbiturates . Barbiturates are drugs that act as central nervous system depressants and can produce a wide spectrum of effects, from mild sedation to total anesthesia .

Mode of Action

The compound interacts with its targets through a chemical reaction. As a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate . In this case, this compound plus urea forms barbital under the action of sodium ethoxide .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of barbiturates . The compound, when combined with urea, undergoes a reaction to form barbital, a type of barbiturate . This process is facilitated by the action of a strong base .

Pharmacokinetics

Diethyl malonate is a colourless liquid with a boiling point of 199 °C , suggesting that it could be absorbed and distributed in the body in its liquid form

Result of Action

The primary result of the action of this compound is the formation of barbiturates, specifically barbital . Barbital acts as a central nervous system depressant, producing effects ranging from mild sedation to total anesthesia .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a strong base, which facilitates its reaction with urea to form barbital . Additionally, the reaction is likely to be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment.

Safety and Hazards

Diethyl diethylmalonate is combustible and should be kept away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this chemical .

Biochemical Analysis

Biochemical Properties

Diethyl diethylmalonate plays a significant role in biochemical reactions due to its ability to act as a versatile building block. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the enzyme acetyl-CoA carboxylase, where this compound acts as a substrate, leading to the formation of malonyl-CoA. This interaction is crucial in fatty acid biosynthesis, as malonyl-CoA is a key intermediate in the elongation of fatty acid chains .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. By affecting this pathway, this compound can alter the expression of genes involved in lipid metabolism and energy production . Additionally, it impacts cellular metabolism by serving as a precursor for the synthesis of fatty acids and other essential biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules at the molecular level. It binds to specific enzymes, such as acetyl-CoA carboxylase, inhibiting or activating their activity. This binding interaction leads to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance fatty acid synthesis and improve metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, facilitating the conversion of acetyl-CoA to malonyl-CoA and subsequently to long-chain fatty acids. These interactions are essential for maintaining proper metabolic flux and ensuring the availability of fatty acids for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via passive diffusion and facilitated transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions. Its distribution is influenced by factors such as concentration gradients and the presence of specific binding proteins .

Properties

IUPAC Name |

diethyl 2,2-diethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBUZRGPULIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058807 | |

| Record name | Propanedioic acid, diethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-25-8 | |

| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diethylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, diethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl diethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DIETHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEH13944YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of Diethyl Diethylmalonate highlighted in the research?

A1: this compound (DEDEM) is investigated as a potential electron donor in the synthesis of catalysts for propylene polymerization. [] Researchers synthesized DEDEM from Diethyl malonate and explored its coordination with titanium tetrachloride (TiCl4) and magnesium chloride (MgCl2) to produce these catalysts. []

Q2: How does the structure of this compound relate to its potential effectiveness as an electron donor in propylene polymerization?

A2: Computational chemistry played a role in understanding the structure-activity relationship of DEDEM and its analogs. Researchers utilized Gaussian 03 and Chem 3D software to model the three-dimensional structures of DEDEM and other electron donors. [] These simulations likely helped in analyzing the spatial arrangement of oxygen atoms and their distance from the central metal atom in the catalyst complex, which is crucial for electron donation and overall catalyst activity.

Q3: Were any alternative electron donors studied alongside this compound, and how did their performance compare?

A3: Yes, several other electron donors were synthesized and evaluated in the study, including: 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (BEMP), and 2,2-diethyl-1,3-propanediol acetic diester (DEPDADE). [] Interestingly, while both CPCADEE and DEPDADE showed improved catalytic activity and properties when used as internal donors, BEMP exhibited the highest catalytic activity without requiring additional external donors. [] This difference in performance highlights the importance of structural features in influencing electron donor capabilities.

Q4: How was the purity and structure of this compound and other synthesized compounds confirmed in the study?

A4: The researchers employed Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GCMS) to determine the purity and confirm the structure of the synthesized compounds, including DEDEM. [] These analytical techniques provide complementary information about the composition and identity of the molecules, ensuring the reliability of the subsequent polymerization experiments.

Q5: Can you provide details about the NMR spectroscopic study mentioned in one of the research papers and its relevance to this compound?

A5: While this compound itself is not the focus of the NMR study, the paper investigates the tautomeric structure of Diethylmalonohydrazide using NMR spectroscopy. [] Researchers synthesized various methyl derivatives of Diethylmalonohydrazide, including N-methyldiethylmalonohydrazide, to serve as model compounds in this analysis. [] These model compounds, with their fixed structures, helped to better understand the tautomeric behavior of Diethylmalonohydrazide, a compound structurally related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)